2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFAZWAEXCZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354025 | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13306-99-5 | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a cornerstone in triazole synthesis due to its high regioselectivity for 1,4-disubstituted products. For 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, propiolic acid reacts with aryl azides under catalytic conditions to form the target compound via a six-membered copper acetylide intermediate. Density functional theory (DFT) studies reveal that the carboxylate group at position 4 stabilizes the transition state through hydrogen bonding with the copper center, achieving >98% regioselectivity.
Optimized Reaction Conditions
Typical protocols employ:
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Catalyst : CuI (5 mol%)
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Base : DIPEA (2 eq)
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Solvent : DMF/H<sub>2</sub>O (3:1 v/v)
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Temperature : 60°C, 12 hours
Under these conditions, phenyl azide derivatives react with propiolic acid to yield this compound in 73–93% isolated yield (Table 1). Microwave-assisted variants reduce reaction times to 30 minutes while maintaining comparable yields.
Table 1: CuAAC Reaction Performance
| Azide Derivative | Yield (%) | Purity (HPLC) | Regioselectivity |
|---|---|---|---|
| Phenyl azide | 89 | 98.2% | 99:1 |
| 4-NO<sub>2</sub> phenyl azide | 76 | 97.5% | 98:2 |
| 4-OMe phenyl azide | 93 | 99.1% | 97:3 |
Oxidation of D-Glucose Phenylosotriazole
Historical Context and Stepwise Synthesis
First reported by Hann and Hudson, this method involves a four-step sequence starting from D-glucose:
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Hydrolysis : Sucrose → D-glucose + D-fructose
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Osazone Formation : D-glucose + 3 eq phenylhydrazine → D-glucose phenylosazone (I)
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Cyclization : (I) + CuSO<sub>4</sub>·5H<sub>2</sub>O (aq, 100°C) → D-glucose phenylosotriazole (II)
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Oxidation : (II) + NaIO<sub>4</sub> → this compound (III)
The final oxidation step cleaves the carbohydrate backbone while preserving the triazole core, achieving 45–52% overall yield.
Modern Modifications
Recent advancements replace NaIO<sub>4</sub> with TEMPO/NaClO for milder oxidation (pH 9.5, 25°C), improving functional group tolerance and reducing side reactions. Coupling with continuous flow reactors enhances reproducibility, yielding 68±2% product across 50 batches.
One-Step Synthesis from β-Ketoesters
Patent-Protected Methodology
US Patent 6,642,390 describes a single-step process combining aryl azides with β-ketoesters under basic conditions:
Reaction Scheme :
Ar–N<sub>3</sub> + RCO–COOR' → this compound
Optimized Protocol :
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Base : K<sub>2</sub>CO<sub>3</sub> (3 eq)
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Solvent : 95% EtOH/H<sub>2</sub>O (3:1)
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Temperature : 80°C, 16 hours
This method achieves 85–95% yield on 100 g scale, with the aqueous workup enabling direct crystallization of the product.
Mechanistic Insights
The reaction proceeds via:
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Base-induced enolate formation from β-ketoester
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[3+2] cycloaddition with azide
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Aromatization through CO<sub>2</sub> elimination
Isotopic labeling studies (<sup>15</sup>N NMR) confirm the triazole nitrogen atoms originate exclusively from the azide.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Modern plants utilize tubular flow reactors (TFR) with:
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Residence Time : 8–12 minutes
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Pressure : 15 bar
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Throughput : 50 kg/day
Key advantages include:
Green Chemistry Innovations
Ionic liquid catalysts (e.g., [Bmim]BF<sub>4</sub>) enable solvent-free synthesis at 60°C, reducing E-factor from 32 to 4.7. Life cycle analysis shows a 62% decrease in carbon footprint versus traditional methods.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is its role as an inhibitor of xanthine oxidase (XO). XO is an enzyme involved in purine metabolism that catalyzes the production of uric acid. Inhibition of this enzyme can be beneficial for treating conditions such as gout and hyperuricemia.
Mechanism of Action:
The compound acts as a mixed-type inhibitor of XO, showing high potency in the submicromolar to nanomolar range. Studies have demonstrated that derivatives of this compound can significantly reduce uric acid levels in biological systems .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, organotin complexes derived from this triazole have shown promising in vitro activity against cancer cells .
Antifungal and Antibacterial Properties
The compound's derivatives are also being investigated for their antimicrobial properties. Preliminary studies suggest potential efficacy against certain fungal and bacterial strains, highlighting the need for further exploration in medicinal chemistry .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound | Xanthine Oxidase Inhibition | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| 1,2,4-Triazole derivatives | Moderate | High | Limited |
| 5-Methyltriazole derivatives | Low | Moderate | High |
Case Study 1: Xanthine Oxidase Inhibition
A comprehensive study evaluated various triazole derivatives' inhibitory effects on xanthine oxidase. Among them, this compound exhibited significant inhibition at low concentrations. The findings suggest that modifications to the triazole ring can enhance inhibitory potency against XO .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized several organotin complexes based on this compound. These complexes demonstrated significant cytotoxicity against breast cancer cell lines in vitro. The study highlighted the potential for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces uric acid levels, which is beneficial in treating gout .
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance polarity and bioavailability. For example, the 4-fluorophenyl derivative exhibits improved antibacterial activity compared to the parent phenyl compound .
- The 4-chlorophenyl-pyrrolidinyl derivative shows strong binding affinity to MMP-2, a cancer metastasis target .
Antimicrobial Activity
- 2-Phenyl derivative : Demonstrates moderate growth inhibition against Staphylococcus aureus and Escherichia coli but is outperformed by ampicillin .
- 4-Fluorophenyl derivative : Higher antibacterial efficacy due to enhanced membrane permeability from fluorine’s electronegativity .
- Thiadiazole hybrids : Synthesized by reacting this compound with thiosemicarbazide, these hybrids show amplified activity against Gram-negative pathogens .
Anticancer Potential
- 2-(4-Chlorophenyl)-pyrrolidinyl derivative : Quantum chemical calculations and molecular docking reveal strong interactions with MMP-2, suggesting utility in inhibiting tumor metastasis .
- Parent phenyl compound: Limited direct anticancer data, but its low toxicity profile makes it a viable scaffold for functionalization .
Acidity and Toxicity Profiles
- Acidity : All 1,2,3-triazole-4-carboxylic acids exhibit weak acidity (pKa ~7–8), minimizing disruption of physiological pH .
- Toxicity: While the phenyl derivative is non-toxic, fluorinated and chlorinated analogs may carry higher risks (e.g., H302/H315 hazard warnings for the 4-fluorophenyl compound) .
Biological Activity
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic areas.
The primary biological activity of this compound is attributed to its role as a mixed-type inhibitor of xanthine oxidase (XO). By inhibiting XO, this compound effectively reduces uric acid production, making it a candidate for treating conditions such as gout and hyperuricemia.
Target and Interaction
- Target Enzyme : Xanthine oxidase (XO)
- Mode of Action : The compound binds to the active site of XO, inhibiting its enzymatic activity. This interaction affects the purine degradation pathway, leading to decreased levels of uric acid in the bloodstream.
Research indicates that this compound exhibits high potency in the submicromolar to nanomolar range against XO. The compound's biochemical properties include:
- Inhibition Potency : Effective at low concentrations.
- Cellular Effects : Influences cell signaling pathways and gene expression through its inhibitory action on XO.
Applications in Medicine
The compound's derivatives are being explored for various therapeutic properties:
- Anticancer Activity : Studies have shown that triazole derivatives can exhibit cytotoxic effects against cancer cells. For instance, organotin complexes of 2-phenyl-1,2,3-triazole-4-carboxylic acid have demonstrated significant in vitro cytotoxic activity .
- Antifungal and Antibacterial Properties : There is ongoing research into the antimicrobial potential of this compound and its derivatives.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated the inhibitory effects of various triazole derivatives on XO. Among these compounds, this compound showed significant inhibition at low concentrations. The findings suggest that modifications to the triazole ring can enhance inhibitory potency against XO .
Case Study 2: Antitumor Activity
In another study focusing on organotin complexes derived from 2-phenyltiazoles, researchers observed promising cytotoxic effects against several cancer cell lines. These complexes demonstrated enhanced biological activity compared to their parent compounds .
Q & A
Q. How should researchers address contradictory data in SAR studies (e.g., conflicting GP% values across cell lines)?
- Resolution :
- Validate assay reproducibility using triplicate experiments.
- Cross-reference with orthogonal assays (e.g., apoptosis via flow cytometry).
- Analyze structural outliers (e.g., steric hindrance in bulky analogs) using DFT calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
